(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 2251074-37-8
VCID: VC11630499
InChI:
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.2

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid

CAS No.: 2251074-37-8

Cat. No.: VC11630499

Molecular Formula: C12H12O4

Molecular Weight: 220.2

Purity: 95

* For research use only. Not for human or veterinary use.

(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid - 2251074-37-8

Specification

CAS No. 2251074-37-8
Molecular Formula C12H12O4
Molecular Weight 220.2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid, reflects its hybrid structure:

  • A 1,5-benzodioxepin ring system, comprising a seven-membered oxygen heterocycle fused to a benzene ring.

  • An (E)-configured propenoic acid side chain at the 7-position of the benzodioxepin core.

Key physicochemical properties include:

PropertyValue
CAS No.2251074-37-8
Molecular FormulaC12H12O4\text{C}_{12}\text{H}_{12}\text{O}_{4}
Molecular Weight220.2 g/mol
Purity≥95%
StereochemistryE-configuration at double bond

The E-configuration of the propenoic acid moiety is critical for its potential interactions with biological targets, as stereochemistry often influences binding affinity.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of this compound involves a multi-step strategy, as inferred from analogous benzodioxepin derivatives :

  • Benzodioxepin Core Construction:

    • Cyclocondensation of catechol derivatives with 1,5-dibromopentane under basic conditions forms the seven-membered ring.

    • Selective functionalization at the 7-position is achieved via Friedel-Crafts acylation or directed ortho-metallation.

  • Propenoic Acid Side Chain Introduction:

    • A Wittig reaction between a benzodioxepin-7-carbaldehyde intermediate and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) yields the E-alkene.

    • Saponification of the ester group under alkaline conditions produces the free carboxylic acid.

This route aligns with methodologies described in patents for structurally related benzodioxepin fluorophores, though modifications are necessary to accommodate the propenoic acid functionality .

Reactivity and Derivatization

The compound’s reactivity is dominated by two functional handles:

  • Carboxylic Acid Group: Amenable to amidation, esterification, or salt formation.

  • Alkene: Susceptible to electrophilic additions (e.g., bromination) or Diels-Alder cycloadditions.

Notably, the electron-deficient benzodioxepin ring may participate in π-π stacking interactions, a feature exploited in supramolecular chemistry .

Physicochemical and Material Properties

Solubility and Stability

Preliminary data indicate moderate solubility in DMSO (≈10 mM) and methanol (≈5 mM), with poor solubility in aqueous buffers (pH 7.4). The compound exhibits stability under inert atmospheres but may degrade via oxidation of the alkene or decarboxylation under acidic conditions.

Crystallographic Analysis

Single-crystal X-ray diffraction data are unavailable, but molecular docking studies suggest that the planar benzodioxepin ring and extended propenoic acid side chain could facilitate interactions with enzymatic active sites, particularly those rich in aromatic residues.

Industrial and Material Science Applications

Polymer Chemistry

The carboxylic acid group enables incorporation into co-polymers via radical polymerization. Such materials may exhibit stimuli-responsive behavior due to the benzodioxepin ring’s conformational flexibility.

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